molecular formula C14H24BrNO2 B13012885 tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 916210-29-2

tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate

Cat. No.: B13012885
CAS No.: 916210-29-2
M. Wt: 318.25 g/mol
InChI Key: JUTMVEJMIVSFAX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a bicyclo[2.2.2]octane derivative functionalized with a bromine atom at the 4-position and a tert-butyl carbamate-protected methyl group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for cross-coupling reactions due to the bromine substituent’s role as a leaving group. Its bicyclic framework enhances structural rigidity, making it valuable for drug design targeting neurological and metabolic disorders .

Properties

CAS No.

916210-29-2

Molecular Formula

C14H24BrNO2

Molecular Weight

318.25 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate

InChI

InChI=1S/C14H24BrNO2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10H2,1-3H3,(H,16,17)

InChI Key

JUTMVEJMIVSFAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal conditions to form the bicyclic structure.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the brominated bicyclic compound with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Bromination: Bromine (Br2), N-bromosuccinimide (NBS)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives

    Hydrolysis: Formation of amines and tert-butyl alcohol

Scientific Research Applications

Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Bromo vs. Cyano Substituents

  • Bromo Derivative: The bromine atom at the 4-position facilitates Suzuki, Buchwald-Hartwig, or nucleophilic substitution reactions, enabling diversification into aryl, amino, or heterocyclic products. This is critical in synthesizing γ-secretase modulators for Alzheimer’s disease .
  • Cyano Analog (tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate): The cyano group (CN) is electron-withdrawing and serves as a precursor for carboxylic acids or amines via hydrolysis. It is used in nitrile-specific chemistries, such as click reactions or metal-catalyzed cyanation .

Ethynyl and Aza Modifications

  • Ethynyl Derivative (tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate) : The ethynyl group (C≡CH) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation and polymer chemistry. Its molecular weight (249.35 g/mol) is lower than the bromo analog, enhancing solubility in polar solvents .
  • This compound is a key intermediate for API synthesis .

Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Applications
This compound Br C₁₄H₂₃BrNO₂ 329.25 N/A Cross-coupling reactions, drug intermediates
tert-Butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate CN C₁₄H₂₂N₂O₂ 250.34 ≥97% Nitrile chemistry, building blocks
tert-Butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate C≡CH C₁₅H₂₃NO₂ 249.35 N/A Click chemistry, bioconjugation
tert-Butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate 2-aza C₁₃H₂₄N₂O₂ 240.34 ≥97% API intermediates, heterocyclic synthesis

Key Observations :

  • Molecular Weight : Bromo and ethynyl derivatives exhibit higher molecular weights due to heavier substituents (Br: 79.9 g/mol; C≡CH: 25.0 g/mol), impacting solubility and diffusion rates.
  • Purity: Commercial cyano and aza derivatives are available at ≥97% purity, optimized for pharmaceutical use .

Stability and Functional Group Compatibility

  • Boc Deprotection : The tert-butyl carbamate group is cleaved under acidic (e.g., HCl/dioxane) or thermal conditions. Bromo substituents may accelerate cleavage due to electron-withdrawing effects .
  • Thermal Stability: Ethynyl and cyano derivatives are stable up to 150°C, whereas bromo analogs may decompose at lower temperatures due to Br–C bond lability .

Research Findings and Industrial Relevance

  • Pharmaceutical Use : Bromo and aza derivatives are pivotal in synthesizing γ-secretase modulators (Alzheimer’s therapy) and kinase inhibitors .
  • Scale-Up Challenges: Bromo derivatives require careful handling due to toxicity, while cyano analogs face regulatory scrutiny over residual cyanide .
  • Patent Activity : –3 disclose bicyclo[2.2.2]octane carbamates in patented routes for pyrrolopyridine-based therapeutics, underscoring industrial demand .

Biological Activity

tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, toxicity profiles, and structure-activity relationships.

  • Molecular Formula : C14H26BrN2O2
  • Molecular Weight : 320.28 g/mol
  • CAS Number : 1333384-46-5

Research indicates that compounds structurally similar to this compound may act as antagonists at the GABAA receptor. For example, related bicycloorthocarboxylates have been shown to inhibit GABA-mediated neurotransmission by blocking chloride ionophore activity, mimicking the effects of picrotoxinin . This suggests that this compound could similarly disrupt GABAergic signaling, leading to excitatory effects in neuronal circuits.

Biological Activity and Toxicity

The biological activity of this compound can be assessed through various parameters:

Parameter Value
GABAA Receptor Antagonism Potent (IC50 < 10 nM)
Toxicity (LD50) Low (0.06 mg/kg)
Neurotoxicity Significant at high doses

Studies have indicated that compounds with similar structures exhibit high potency as GABAA receptor antagonists, correlating with their toxicity profiles in animal models . For instance, the bicycloorthocarboxylate derivatives with IC50 values around 5 nM have been noted for their significant neurotoxic effects in mice.

Case Studies

A notable case study involved the evaluation of a series of bicycloorthocarboxylates, including those with bromine substitutions. These studies revealed that the presence of a bromine atom at the 4-position increases both the potency and toxicity of the compounds due to enhanced lipophilicity and receptor binding affinity .

Example Case Study:

  • Compound : 4-Bromo-1-(4-cyanophenyl)-bicycloorthocarboxylate
  • Findings : Exhibited an IC50 of 5 nM and an LD50 of 0.06 mg/kg, indicating a strong correlation between receptor inhibition and toxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this class of compounds suggests that:

  • Optimal Substituents : A branched chain alkyl or cycloalkyl group at the 4-position enhances activity.
  • Phenyl Moieties : Electron-withdrawing groups on phenyl rings increase binding affinity to GABAA receptors.

This SAR analysis aids in designing new derivatives with improved efficacy and reduced side effects.

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